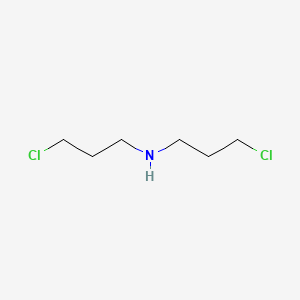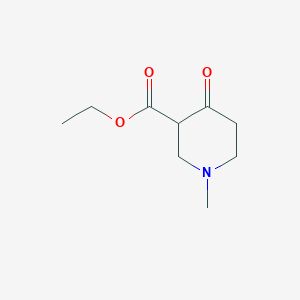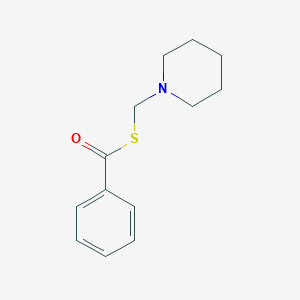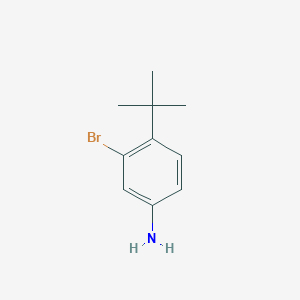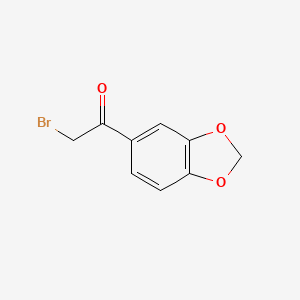
1-(1,3-苯并二氧杂环戊烯-5-基)-2-溴乙酮
描述
1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one is an organic compound that features a benzodioxole ring fused to a bromoethanone moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The benzodioxole ring is a common structural motif in many biologically active molecules, making this compound a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
科学研究应用
1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential therapeutic agents, including anticancer and antiviral compounds.
Organic Synthesis: Serves as a building block for the preparation of more complex molecules with biological activity.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to bioactive molecules.
Industrial Applications: Utilized in the production of fine chemicals and specialty materials.
作用机制
Target of Action
The primary target of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a key role in numerous cellular processes, including cell signaling, growth metabolism, and apoptosis.
Biochemical Pathways
The compound’s action on GSK-3β can affect multiple biochemical pathways. GSK-3β is involved in the Wnt/β-catenin signaling pathway , which regulates cell fate decisions, and the PI3K/Akt signaling pathway , which controls cell survival and apoptosis . By inhibiting GSK-3β, 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one could potentially disrupt these pathways, leading to altered cell behavior.
Result of Action
The result of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one’s action is likely dependent on the cell type and the specific biochemical pathways affected. In cancer cells, the compound’s ability to induce cell cycle arrest and apoptosis could lead to a decrease in cell proliferation and survival .
Action Environment
The action, efficacy, and stability of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one can be influenced by various environmental factors. These can include the presence of other molecules, pH levels, temperature, and the specific characteristics of the target cells
准备方法
Synthetic Routes and Reaction Conditions: 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one can be synthesized through several methods. One common approach involves the bromination of 1-(1,3-benzodioxol-5-yl)ethanone using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction typically proceeds under mild conditions and yields the desired bromoethanone product.
Industrial Production Methods: Industrial production of 1-(1,3-benzodioxol-5-yl)-2-bromoethan-1-one may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk of hazardous by-products and ensuring high purity of the final product.
化学反应分析
Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted ethanone derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide (DMF).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Substituted ethanone derivatives with various functional groups.
Reduction: 1-(1,3-Benzodioxol-5-yl)-2-bromoethanol.
Oxidation: 1-(1,3-Benzodioxol-5-yl)-2-bromoethanoic acid.
相似化合物的比较
1-(1,3-Benzodioxol-5-yl)-2-chloroethan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(1,3-Benzodioxol-5-yl)-2-iodoethan-1-one: Contains an iodine atom, which can affect reactivity and biological activity.
1-(1,3-Benzodioxol-5-yl)-2-fluoroethan-1-one: Features a fluorine atom, often used to enhance metabolic stability and bioavailability.
Uniqueness: 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. Bromine atoms are larger and more polarizable than chlorine or fluorine, potentially leading to different pharmacokinetic and pharmacodynamic properties.
属性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-bromoethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXCVQVFPVXAGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288051 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40288-65-1 | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-2-bromoethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40288-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 53941 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040288651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 40288-65-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,3-dioxaindan-5-yl)-2-bromoethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

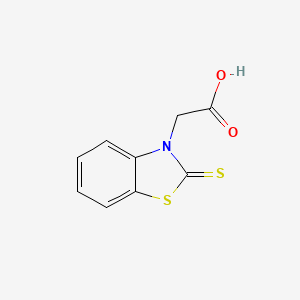
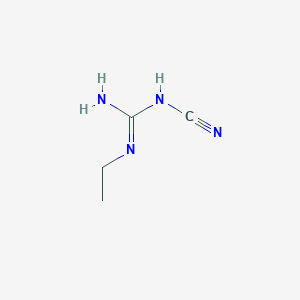
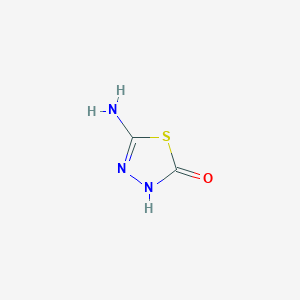
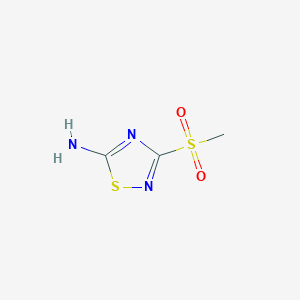
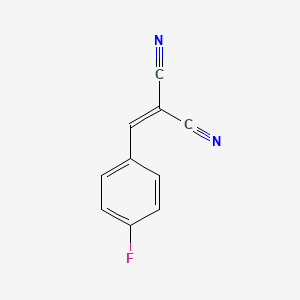
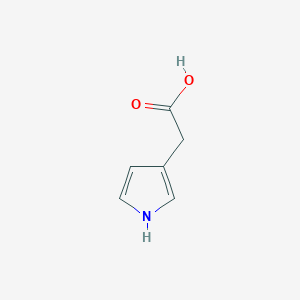
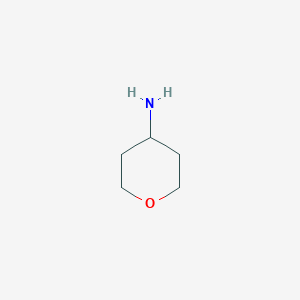
![2-[2-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B1267665.png)
